molecular formula C8H16FI B14447373 2-Fluoro-1-iodooctane CAS No. 77517-67-0

2-Fluoro-1-iodooctane

Cat. No.: B14447373
CAS No.: 77517-67-0
M. Wt: 258.12 g/mol
InChI Key: LRORGTWMRBHPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-iodooctane is an organic compound belonging to the class of alkyl halides It features a fluorine atom and an iodine atom attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodooctane typically involves the halogenation of octane derivatives. One common method is the reaction of 1-octene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, rhodium-catalyzed generation of anhydrous hydrogen iodide has been reported as an effective method for the preparation of iodoalkanes .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-iodooctane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2-fluorooctane.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 2-fluorooctane.

    Reduction: Formation of 2-fluorooctane.

    Oxidation: Formation of 2-fluorooctanol or 2-fluorooctanone.

Scientific Research Applications

2-Fluoro-1-iodooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodooctane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the fluorine atom to participate in further chemical transformations. The high electronegativity of fluorine also influences the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1-iodooctane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for versatile applications in organic synthesis and material science .

Properties

CAS No.

77517-67-0

Molecular Formula

C8H16FI

Molecular Weight

258.12 g/mol

IUPAC Name

2-fluoro-1-iodooctane

InChI

InChI=1S/C8H16FI/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3

InChI Key

LRORGTWMRBHPAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CI)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.